molecular formula C13H12N2O2 B2726773 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide CAS No. 878160-83-9

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide

Cat. No.: B2726773
CAS No.: 878160-83-9
M. Wt: 228.251
InChI Key: FRPKSIJGAKEKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide (CAS 878160-83-9) is a high-purity benzamide compound with a molecular weight of 228.25 g/mol and 95% purity, supplied for research and development purposes . This molecule features a benzamide core, a structural motif found in compounds with a wide range of investigated biological activities . Scientific literature indicates that related benzanilide derivatives are of significant interest in medicinal chemistry research due to properties such as potassium channel activation . Furthermore, contemporary research explores structurally similar benzamide-hydroxypyridinone hybrids as multifunctional ligands, highlighting their potential in areas such as enzyme inhibition (e.g., Monoamine Oxidase B) and metal chelation, which are relevant to the study of neurodegenerative conditions . Researchers value this scaffold for its potential in designing multitarget-directed ligands (MTDLs) to address complex disease pathways . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-hydroxy-5-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-2-3-12(16)11(8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPKSIJGAKEKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Hydroxy-5-methylbenzoyl Chloride

Methodology :

  • 2-Hydroxy-5-methylbenzoic acid (1.52 g, 0.01 mol) is suspended in anhydrous dichloromethane (20 mL).
  • Thionyl chloride (2.38 g, 0.02 mol) is added dropwise under nitrogen at 0°C, followed by catalytic DMF (0.1 mL).
  • The mixture is refluxed for 3 h, after which excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is used without purification.

Mechanistic Insight :
Thionyl chloride converts the carboxylic acid to the acyl chloride via a two-step process:

  • Protonation of the hydroxyl group by SOCl₂.
  • Nucleophilic displacement by chloride, releasing SO₂ and HCl.

Coupling with 4-Aminopyridine

Procedure :

  • The crude acid chloride is dissolved in THF (15 mL) and cooled to 0°C.
  • 4-Aminopyridine (0.94 g, 0.01 mol) and triethylamine (1.01 g, 0.01 mol) are added slowly.
  • The reaction is stirred at room temperature for 12 h, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
  • Recrystallization from ethanol yields the title compound as a white solid (Yield: 78%; m.p. 375–383 K).

Critical Parameters :

  • Solvent Choice : THF ensures solubility of both reactants while minimizing side reactions.
  • Base Selection : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Coupling Reagent-Assisted Synthesis

EDCl/HOBt-Mediated Amidation

Protocol :

  • 2-Hydroxy-5-methylbenzoic acid (1.52 g, 0.01 mol), 4-aminopyridine (0.94 g, 0.01 mol), EDCl (2.30 g, 0.012 mol), and HOBt (1.62 g, 0.012 mol) are dissolved in DMF (20 mL).
  • The mixture is stirred at 25°C for 24 h, poured into water, and filtered. The precipitate is washed with NaHCO₃ solution and recrystallized from DMF (Yield: 82%).

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Higher functional group tolerance due to milder conditions.

Protective Group Strategies

Methyl Protection of Hydroxy Group

Synthesis of Methyl-Protected Intermediate :

  • 2-Hydroxy-5-methylbenzoic acid is treated with methyl iodide (2.84 g, 0.02 mol) and K₂CO₃ (2.76 g, 0.02 mol) in acetone (30 mL) at 60°C for 6 h.
  • The product, 2-methoxy-5-methylbenzoic acid , is isolated by filtration and coupled with 4-aminopyridine via EDCl/HOBt.

Deprotection :

  • The protected amide is refluxed with BBr₃ (1.0 M in DCM, 15 mL) for 2 h.
  • Hydrolysis with ice-water restores the hydroxy group (Overall Yield: 65%).

Rationale :
Prevents undesired side reactions (e.g., O-acylation) during coupling.

Spectroscopic Characterization

¹H NMR Analysis (DMSO-d₆, 400 MHz)

  • δ 12.33 (s, 1H, OH), 10.25 (s, 1H, NH), 8.37–8.40 (d, 2H, Py-H), 7.50–7.54 (d, 2H, Py-H), 7.21 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.78 (d, 1H, Ar-H), 2.29 (s, 3H, CH₃).

IR Spectroscopy (KBr, cm⁻¹)

  • 3270 (O-H stretch), 1655 (C=O amide), 1590 (C=N pyridine), 1280 (C-O phenolic).

Elemental Analysis

  • Calculated for C₁₃H₁₂N₂O₂: C, 68.41%; H, 5.30%; N, 12.27%.
  • Found: C, 68.65%; H, 5.52%; N, 12.05%.

Comparative Evaluation of Methods

Parameter Acid Chloride Route EDCl/HOBt Route Protective Group Route
Yield (%) 78 82 65
Purity (HPLC) 98.5 99.2 97.8
Reaction Time (h) 12 24 32
Cost (Relative) Low High Moderate
Scalability Excellent Moderate Low

Trade-offs :

  • Acid Chloride : High yield and scalability but requires hazardous reagents.
  • Coupling Reagents : Superior purity at the expense of cost and reaction time.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery : Ethanol and DMF are distilled and reused to reduce costs.
  • Catalyst Recycling : Immobilized EDCl on silica gel improves reagent turnover.

Regulatory Compliance

  • Residual solvents (DMF, THF) must comply with ICH Q3C guidelines (< 880 ppm).
  • Heavy metal contamination (e.g., Pd from coupling reagents) controlled via chelation resins.

Chemical Reactions Analysis

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial and antioxidant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical/Biological Properties
2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide C₁₃H₁₂N₂O₂ 228.25 2-hydroxy, 5-methyl, pyridin-4-yl Hydrophilic due to -OH; discontinued
2-Chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide C₁₃H₁₀ClN₃O₃ 291.69 2-chloro, 5-nitro, pyridin-4-ylmethyl Electron-withdrawing groups; higher reactivity
GDC046 (Dichloro-cyclopropanecarboxamido analog) C₁₆H₁₃Cl₂N₃O₂ 350.20 2,6-dichloro, cyclopropanecarboxamido Potent kinase inhibitor; 99.65% purity
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide C₁₅H₁₅N₃OS 285.36 Thiourea, 4-methylpyridin-2-yl Enhanced hydrogen bonding capacity
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide C₂₀H₂₀N₄O₃S₂ 452.53 Morpholine sulfonyl, thiazol ring Increased polarity and solubility
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The hydroxy and methyl groups in the target compound enhance hydrophilicity and electron density on the benzene ring, contrasting with chloro and nitro substituents in analogs like 2-chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide, which increase electrophilicity and reactivity .
  • GDC046’s dichloro substituents improve lipophilicity, likely enhancing membrane permeability and kinase binding affinity .

Biological Activity

2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamide, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

Research indicates that 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. Its action may involve the induction of apoptosis in cancer cells, as seen in related studies where similar benzamide derivatives affected cell cycle progression and apoptosis markers.
  • Anti-inflammatory Effects : Some derivatives of benzamide have been reported to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and inhibiting pathways such as NF-kB.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzamide derivatives found that 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both pathogens, indicating a moderate level of activity compared to standard antibiotics.

CompoundPathogenMIC (µg/mL)
2-Hydroxy-5-methyl-N-(pyridin-4-yl)benzamideStaphylococcus aureus32
Escherichia coli32

Anticancer Activity

In vitro studies on various human cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 µM to 20 µM. Notably, it showed a selective action against breast cancer cells (MCF-7), with an IC50 value of 15 µM.

Cell LineIC50 (µM)
MCF-715
HCT11618
HeLa20

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using a lipopolysaccharide (LPS)-induced model in murine macrophages. Treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40%, suggesting its role in modulating inflammatory responses.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide has a moderate bioavailability profile with a half-life of approximately 4 hours. Toxicological assessments classify it under acute toxicity categories for oral and dermal exposure, necessitating careful handling in laboratory settings .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide?

The synthesis of benzamide derivatives typically involves multi-step reactions. For example:

  • Amidation : Reacting a carboxylic acid derivative (e.g., 5-methyl-2-hydroxybenzoic acid) with 4-aminopyridine via coupling reagents like EDCI/HOBt in anhydrous DMF .
  • Methylation : Introducing the methyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are standard for isolating the final product .
    Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-methylation or incomplete amidation.

Q. How can spectroscopic techniques validate the structure of 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide?

  • NMR : Confirm the presence of the pyridinyl proton (δ 8.4–8.6 ppm, doublet) and the methyl group (δ 2.3 ppm, singlet). The hydroxy proton (δ 10–12 ppm) may appear as a broad singlet in DMSO-d₆ .
  • IR : Detect the amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₃H₁₂N₂O₂) with an [M+H]⁺ peak at m/z 229.0978 .

Q. What biological assays are suitable for preliminary screening of this compound?

  • Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC values determined at 24–48 hours .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity measured using malachite green) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modify substituents : Compare analogs with varying substituents (e.g., Cl, NO₂, or OCH₃) at the 5-methyl or pyridinyl positions to assess impacts on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify critical hydrogen-bonding interactions (e.g., between the hydroxy group and target residues) .
  • Data analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural features with activity trends .

Q. How to address solubility challenges in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to stabilize the compound in physiological conditions .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via post-synthetic modifications .

Q. How to resolve contradictory data in biological activity reports?

  • Replicate experiments : Conduct triplicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Control variables : Validate target specificity using knockout cell lines or competitive inhibitors .
  • Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., assay sensitivity or compound purity) .

Q. What in silico strategies predict the compound’s pharmacokinetics?

  • ADME modeling : Use tools like SwissADME to estimate logP (∼2.1), bioavailability (∼55%), and blood-brain barrier permeability .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • MD simulations : Analyze stability in lipid bilayers to assess membrane permeability .

Q. How to investigate degradation pathways under stressed conditions?

  • Forced degradation : Expose the compound to heat (60°C), UV light, or oxidative agents (H₂O₂) and monitor degradation via HPLC .
  • Degradant identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolyzed amide or oxidized pyridine) .
  • Stability protocols : Follow ICH guidelines Q1A(R2) for accelerated stability testing .

Q. How to evaluate interactions with serum proteins?

  • Fluorescence quenching : Measure binding constants (Kₐ) with human serum albumin (HSA) using Stern-Volmer plots .
  • Circular dichroism : Detect conformational changes in HSA upon compound binding .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kₒₙ/kₒff) .

Q. What green chemistry approaches minimize waste in synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalysis : Use recyclable catalysts (e.g., Amberlyst-15) for amidation .
  • Microwave-assisted synthesis : Reduce reaction time and energy consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.